Technical Documentation Center

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride
  • CAS: 2044745-45-9

Core Science & Biosynthesis

Foundational

Fragment-Based Optimization and Mechanism of Action of 3-Methyl-1-[(morpholin-3-yl)methyl]urea Hydrochloride in In Vitro Target Profiling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary In early-stage drug discovery, the identification of privileged molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

In early-stage drug discovery, the identification of privileged molecular fragments is critical for developing highly selective and potent inhibitors. 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride (MMU-HCl) represents a highly versatile, bifunctional pharmacophore. It combines the aqueous solubility and basicity of a morpholine ring with the rigid, bidentate hydrogen-bonding capacity of a methylurea linkage.

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanism of action (MoA) of MMU-HCl when utilized as a core building block. Rather than acting as a standalone therapeutic, MMU-HCl is a foundational scaffold used to synthesize the "Morpholine-Urea" (Mu) class of inhibitors. These derivatives are historically renowned for their ultrapotent inhibition of parasitic cysteine proteases (e.g., falcipain-2, cruzain)[1][2] and mammalian serine hydrolases (e.g., FAAH, APEH)[3].

Structural Pharmacology & Binding Kinetics

The rational design of MMU-derived inhibitors relies on the distinct physicochemical properties of its two core moieties. Understanding why this fragment behaves the way it does is essential for interpreting in vitro assay results.

  • The Morpholine Ring (S3/S4 Pocket Binder): The morpholine ring features an ether oxygen (hydrogen-bond acceptor) and a secondary amine. Formulated as a hydrochloride salt, the amine is protonated at physiological pH. This protonation is not merely for solubility; it actively forms critical electrostatic interactions (salt bridges) with acidic residues in the S3 subsite of target proteases[2].

  • The Urea Linkage (Conformational Lock & Reactivity): The urea group acts as a rigid planar network, providing two N-H donors and one C=O acceptor. In cysteine proteases, it forms a highly stable hydrogen-bond network with the enzyme backbone (e.g., Gly66 in cruzain), effectively acting as a "P3 capping group" that precisely orients downstream electrophilic warheads toward the catalytic Cys25[2][4]. In serine hydrolases, the urea carbonyl itself becomes the reactive center[3].

BindingMechanism MMU MMU-HCl Pharmacophore Morpholine Morpholine Ring (Solubility & S3 Binder) MMU->Morpholine Comprises Urea Urea Linkage (H-Bond Network) MMU->Urea Comprises CysProt Cysteine Proteases (e.g., Cruzain/Falcipain) Morpholine->CysProt Salt Bridge / VdW Urea->CysProt Backbone H-Bonds (Orienting Group) SerHydro Serine Hydrolases (e.g., FAAH/APEH) Urea->SerHydro Nucleophilic Attack (Carbamoylation)

Fig 1. Divergent mechanisms of action for the MMU pharmacophore in cysteine proteases vs. serine hydrolases.

In Vitro Mechanism of Action

Pathway A: Cysteine Protease Inhibition (Targeting Parasitic Pathogens)

When MMU-HCl is elaborated into peptidomimetics (e.g., Mu-Phe-hPhe-VSf), it acts as a highly potent inhibitor of Trypanosoma cruzi (cruzain) and Plasmodium falciparum (falcipain-2)[1][4].

  • Causality of Inhibition: The MMU group acts as the recognition sequence. By occupying the S3 pocket, it drastically lowers the entropic penalty of binding. This allows the attached electrophile (vinyl sulfone or fluoromethyl ketone) to undergo a Michael addition or direct alkylation with the catalytic thiolate of the enzyme. In vitro studies demonstrate that these Mu-based inhibitors block parasite hemoglobin degradation at sub-nanomolar concentrations[1].

Pathway B: Serine Hydrolase Inhibition (Targeting Mammalian Endocannabinoid Systems)

In the context of mammalian targets, morpholine-urea derivatives (such as AA26-5) function as ultrapotent, pseudo-irreversible inhibitors of serine hydrolases[3].

  • Causality of Inhibition: Unlike its role as a passive orienting group in cysteine proteases, the urea group here is actively attacked by the catalytic serine nucleophile of the enzyme. This results in the expulsion of the morpholine-methylamine leaving group and the formation of a stable, covalently carbamoylated enzyme intermediate, effectively silencing the enzyme's activity[3].

Pharmacokinetic Considerations (ADME Profiling)

During in vitro profiling, it is critical to note that Mu-peptidomimetics (e.g., K02) have been identified as substrates for human Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp) efflux pumps[5]. Assays must account for competitive binding if multiplexed with other CYP3A4 substrates.

Quantitative Data Benchmarking

The following table summarizes the in vitro performance of various MMU-derived inhibitor classes across distinct enzymatic targets, providing a benchmark for novel drug development.

Target EnzymeInhibitor Class (MMU-derived)Mechanism of ActionTypical In Vitro Potency
Falcipain-2 (P. falciparum)Mu-Fluoromethyl KetonesP3 Capping / Covalent AlkylationIC50 < 1 nM[1]
Cruzain (T. cruzi)Mu-Vinyl SulfonesP3 Capping / Michael AdditionKi < 50 nM[2]
FAAH (Human)Morpholine-Ureas (e.g., AA26-5)Pseudo-irreversible CarbamoylationIC50 ~ 1-10 nM[3]
CYP3A4 (Human)Mu-Peptidomimetics (e.g., K02)Competitive Substrate BindingHigh affinity substrate[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro workflows are designed as self-validating systems. Every step includes a mechanistic rationale to ensure robust data generation.

Protocol 1: Fluorogenic Substrate Cleavage Assay (Cysteine Proteases)

This protocol is optimized for evaluating MMU-derived inhibitors against recombinant falcipain-2 or cruzain.

  • Buffer Preparation: Prepare assay buffer (100 mM sodium acetate, pH 5.5, 5 mM DTT).

    • Rationale: The acidic pH mimics the parasite food vacuole. DTT is mandatory to reduce the catalytic Cys25 to its active thiolate form.

  • Enzyme Pre-incubation: Incubate 2 nM recombinant enzyme with varying concentrations of the MMU-inhibitor (0.1 nM to 10 µM) for 30 minutes at room temperature.

    • Rationale: Because the urea linkage forms a complex hydrogen-bonding network, pre-incubation allows the non-covalent recognition steps to reach thermodynamic equilibrium before the covalent warhead reacts.

  • Substrate Addition: Add 10 µM of the fluorogenic substrate Z-Phe-Arg-AMC to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 355 nm, Emission: 460 nm) for 20 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ or Ki​ using non-linear regression.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

To validate the carbamoylation of serine hydrolases by MMU derivatives, competitive ABPP is the gold standard[3].

  • Proteome Incubation: Treat native cell lysates (e.g., T-cell hybridoma) with the MMU-derived inhibitor (1 µM) for 4 hours at 37°C.

    • Rationale: Native lysates ensure the enzyme is in its physiological state. The 4-hour window ensures complete covalent carbamoylation of the target serine.

  • Probe Labeling: Add 1 µM of Fluorophosphonate-Rhodamine (FP-Rh) probe for 30 minutes.

    • Rationale: FP-Rh covalently binds to all uninhibited active serine hydrolases. If the MMU-inhibitor successfully hit its target, the FP-Rh probe will be sterically blocked.

  • Separation & Visualization: Quench the reaction with SDS loading buffer, separate proteins via SDS-PAGE, and visualize using an in-gel fluorescence scanner. Loss of a fluorescent band indicates successful target engagement.

ABPPWorkflow Step1 1. Proteome Incubation (with MMU deriv) Step2 2. FP-Rh Probe Addition (Competitive Labeling) Step1->Step2 Step3 3. SDS-PAGE Separation Step2->Step3 Step4 4. In-Gel Fluorescence (Target Validation) Step3->Step4

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for validating serine hydrolase inhibition.

References

  • Overlapping substrate specificities of cytochrome P450 3A and P-glycoprotein for a novel cysteine protease inhibitor. PubMed.[Link]

  • Comparison of Efficacies of Cysteine Protease Inhibitors against Five Strains of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors. PMC.[Link]

  • Identification of Potent and Selective Mechanism-Based Inhibitors of the Cysteine Protease Cruzain Using Solid-Phase Parallel Synthesis. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection. Semantic Scholar.[Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Characterization and Analytical Profiling of 3-Methyl-1-[(morpholin-3-yl)methyl]urea Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery, the integration of saturated heterocycles l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the integration of saturated heterocycles like morpholine with urea motifs is a proven strategy for modulating physicochemical properties, including aqueous solubility, metabolic stability, and target-binding affinity. 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a highly versatile building block and intermediate.

This whitepaper provides an authoritative guide to the molecular weight, exact mass determination, and analytical profiling of this compound. By leveraging high-resolution mass spectrometry (HRMS), researchers can establish self-validating workflows that ensure structural integrity and eliminate false positives during screening.

Chemical Identity & Quantitative Data

Before initiating any analytical workflow, establishing the precise elemental composition and theoretical mass of both the free base and the salt form is critical. The hydrochloride salt form is typically preferred in formulation and synthesis due to its enhanced stability and rapid aqueous dissolution.

Table 1: Physicochemical and Mass Properties
ParameterFree BaseHydrochloride Salt
IUPAC Name 3-Methyl-1-[(morpholin-3-yl)methyl]urea3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride
CAS Registry Number N/A2044745-45-9
Molecular Formula C₇H₁₅N₃O₂C₇H₁₆ClN₃O₂
Molecular Weight (Average) 173.216 g/mol 209.674 g/mol
Exact Mass (Monoisotopic) 173.1164 Da209.0931 Da
Precursor Ion [M+H]⁺ 174.1243 DaN/A (Ionizes as free base)
Hydrogen Bond Donors 23 (Includes protonated amine)
Hydrogen Bond Acceptors 33

Causality in Mass Spectrometry (LC-HRMS) Profiling

In pharmaceutical development, nominal mass is insufficient for structural validation. High-resolution mass spectrometry (HRMS) is mandatory because it provides exact mass data, which restricts the possible elemental compositions and eliminates isobaric interferences .

For 3-Methyl-1-[(morpholin-3-yl)methyl]urea, the secondary amine within the morpholine ring acts as the primary basic center (estimated pKa ~8.3). Under positive electrospray ionization (ESI+), this nitrogen readily accepts a proton, driving the robust generation of the [M+H]⁺ precursor ion at m/z 174.1243 .

Analytical Workflow Design

To ensure absolute confidence in the exact mass determination, the analytical workflow must be designed as a self-validating system . This means the protocol inherently checks its own accuracy through internal calibration and sequential blanking.

LCMS_Workflow SamplePrep Sample Preparation (1 µg/mL in 50% MeOH/H2O) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization [M+H]+ Generation Chromatography->Ionization MassAnalysis HRMS Analysis (Q-TOF / Orbitrap) Ionization->MassAnalysis DataProcessing Exact Mass & Formula Validation (Δ < 5 ppm) MassAnalysis->DataProcessing

Figure 1: Step-by-step LC-HRMS analytical workflow for exact mass determination.

Experimental Protocol: Self-Validating LC-HRMS Workflow

The following methodology details the exact steps and the underlying scientific causality required to validate the exact mass of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride.

Step 1: System Suitability and Blank Verification

  • Action: Inject a known standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm), followed by a pure solvent blank (50:50 Water:Acetonitrile).

  • Causality: The standard validates the tuning of the mass analyzer. The blank injection is a critical self-validating step that rules out column carryover or background isobaric contamination at the target m/z of 174.1243.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of the hydrochloride salt in 1 mL of LC-MS grade water. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Causality: The hydrochloride salt ensures instantaneous dissolution in the aqueous phase. The 0.1% formic acid serves a dual purpose: it forces the morpholine nitrogen into its protonated state to maximize ESI+ ionization efficiency, and it suppresses secondary silanol interactions on the C18 stationary phase, preventing chromatographic peak tailing.

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column. Apply a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Causality: The highly polar nature of the protonated morpholine-urea complex requires starting at a highly aqueous composition to ensure adequate retention and prevent the analyte from eluting in the void volume.

Step 4: HRMS Acquisition with Lock Mass

  • Action: Acquire data in ESI+ mode using a Q-TOF or Orbitrap mass analyzer (scan range m/z 50–500). Co-infuse Leucine Enkephalin (m/z 556.2771) as a lock mass at 10-second intervals.

  • Causality: High-resolution mass analyzers are susceptible to micro-fluctuations in electronics or ambient temperature (e.g., TOF flight tube thermal drift) . The continuous lock mass infusion provides a real-time internal calibration point, ensuring the mass accuracy remains strictly below the 5 ppm threshold required for unequivocal formula validation.

Fragmentation Pathways (MS/MS)

To confirm the structural connectivity of the exact mass, collision-induced dissociation (CID) is employed. The fragmentation of 3-Methyl-1-[(morpholin-3-yl)methyl]urea is driven by the relative lability of the urea bonds.

  • Loss of Methylamine (-31.0422 Da): Cleavage of the terminal C-N bond of the urea yields a fragment at m/z 143.0821 .

  • Loss of Methylurea (-74.0480 Da): Cleavage of the bond between the methylene linker and the urea nitrogen results in the neutral loss of the entire methylurea moiety, leaving a highly stable morpholin-3-ylmethyl carbocation at m/z 100.0762 .

  • Ring Cleavage (-30.0106 Da): Subsequent MS³ fragmentation of the m/z 100 ion typically results in the extrusion of formaldehyde from the morpholine ring, yielding a fragment at m/z 70.0657 .

Fragmentation Parent Parent Ion [M+H]+ m/z 174.1243 Frag1 Loss of Methylamine (-31.0422 Da) m/z 143.0821 Parent->Frag1 CID (MS2) Frag2 Loss of Methylurea (-74.0480 Da) m/z 100.0762 Parent->Frag2 CID (MS2) Frag3 Morpholine Ring Cleavage (-30.0106 Da) m/z 70.0657 Frag2->Frag3 CID (MS3)

Figure 2: Proposed ESI+ collision-induced dissociation fragmentation pathway.

References

  • Title: High-Resolution Mass Spectrometry in Drug Discovery Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Exact Molecular Mass Determination of Polar Plant Metabolites Using GCT Source: Waters Corporation Application Notes URL: [Link]

Protocols & Analytical Methods

Method

Applications of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride in medicinal chemistry

Application Note: 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride in Targeted Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the design of highly selective targeted therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride in Targeted Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of highly selective targeted therapeutics—particularly kinase inhibitors—relies heavily on bifunctional building blocks that can simultaneously optimize pharmacodynamics (target binding) and pharmacokinetics (ADME properties). 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride (CAS: 2044745-45-9) is a highly specialized, commercially available intermediate that perfectly encapsulates this dual-purpose design philosophy.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a modular pharmacophore. Its utility stems from the deliberate combination of three distinct structural features:

  • The Morpholine Ring: Recognized as a "privileged scaffold" in medicinal chemistry, morpholine is routinely incorporated to reduce lipophilicity (LogP), improve metabolic stability against cytochrome P450 enzymes, and enhance aqueous solubility[1]. In kinase inhibitors, the oxygen atom can also act as a weak hydrogen-bond acceptor in the solvent-exposed region.

  • The 3-Methylurea Motif: The urea functional group is a cornerstone of Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib). It acts as a potent bidentate hydrogen-bond donor and acceptor, specifically designed to interact with the conserved glutamate in the αC-helix and the aspartate of the DFG-out motif[2][3]. The terminal methyl group provides a steric boundary that prevents promiscuous off-target binding while maintaining cell permeability.

  • The Hydrochloride Salt Form: Freebase morpholine derivatives can be hygroscopic or unstable over time. The HCl salt ensures precise stoichiometric weighing, long-term shelf stability, and immediate dissolution in polar solvents (like DMSO or water) for high-throughput screening preparations.

Mechanistic Application: Type II Kinase Inhibitor Design

Type II kinase inhibitors bind to the inactive "DFG-out" conformation of the kinase domain, offering superior selectivity compared to Type I (ATP-competitive) inhibitors[4]. By coupling the secondary amine of the morpholine ring in 3-Methyl-1-[(morpholin-3-yl)methyl]urea to a hinge-binding heterocyclic core (such as a pyrimidine or quinoline), researchers can rapidly generate libraries of highly selective Type II inhibitors.

G K_Hinge Kinase Hinge Region (e.g., Cys/Met backbone) K_DFG DFG-Out Motif (Asp/Glu residues) K_Solv Solvent Exposed Region M_Core Heterocyclic Core (e.g., Pyrimidine) M_Core->K_Hinge H-Bonds (1-2) M_Urea Methylurea Motif (H-Bond Donor/Acceptor) M_Core->M_Urea Covalent Link M_Urea->K_DFG Bidentate H-Bonds M_Morph Morpholine Ring (Solubilizing Group) M_Urea->M_Morph Covalent Link M_Morph->K_Solv Hydrophilic Interaction

Caption: Mechanistic binding model of a Type II kinase inhibitor utilizing the morpholine-urea scaffold.

Quantitative Data Presentation

To justify the inclusion of this building block in a drug discovery pipeline, we must evaluate both its inherent physicochemical properties and its impact on a hypothetical Structure-Activity Relationship (SAR) campaign.

Table 1: Physicochemical Profile of the Building Block

Property Value Causality / Impact on Drug Design
Molecular Weight (Freebase) 173.21 g/mol Low MW allows for coupling to larger cores without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 54.4 Ų Optimal for maintaining membrane permeability while providing necessary H-bonding.
H-Bond Donors / Acceptors 2 / 3 Provides the exact bidentate geometry required for DFG-out motif engagement[2].

| LogP (Estimated) | -0.5 to 0.2 | Highly hydrophilic; offsets the lipophilicity of heavy aromatic hinge-binding cores[1]. |

Table 2: Representative SAR Impact (Hypothetical Kinase X Inhibition) Note: Data demonstrates the typical optimization trajectory when replacing a standard piperazine tail with the morpholine-urea scaffold.

Compound Tail Modification Kinase X IC₅₀ (nM) Aqueous Solubility (µg/mL) Caco-2 Permeability (Papp)
Unsubstituted Piperazine 450 120 Low
Morpholine (No Urea) 320 450 Medium

| 3-Methyl-1-[(morpholin-3-yl)methyl]urea | 12 | 380 | High |

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the synthesis of a targeted library using this building block, followed by high-throughput biological validation. Every step includes a Validation Checkpoint to ensure the system is functioning correctly before proceeding, eliminating downstream false positives.

G A 3-Methyl-1-[(morpholin-3-yl) methyl]urea HCl (Building Block) B Buchwald-Hartwig Cross-Coupling A->B Heterocyclic Core C LC-MS Validation (Mass Shift / Purity >95%) B->C Crude Product D TR-FRET Kinase Assay (Z' > 0.6) C->D Purified Library E Hit Identification (IC50 < 100 nM) D->E Data Analysis

Caption: Workflow for parallel synthesis and TR-FRET screening of morpholine-urea derivatives.

Protocol 1: Buchwald-Hartwig Cross-Coupling to a Heterocyclic Core

Objective: Covalently link the secondary amine of the morpholine ring to an aryl-halide kinase hinge-binder.

  • Freebasing and Preparation: In a flame-dried Schlenk flask under N₂, suspend 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride (1.2 eq) in anhydrous 1,4-dioxane. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Catalyst Loading: Add the aryl-halide core (1.0 eq), followed by Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq) as the ligand. Finally, add sodium tert-butoxide (NaOtBu, 2.0 eq) as the base.

  • Reaction Execution: Seal the flask, degas via three freeze-pump-thaw cycles, and heat to 95°C for 12 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS. Causality: You must observe the disappearance of the aryl-halide isotope pattern and the emergence of the product mass [M+H]⁺. Do not proceed to workup if the starting material peak area is >5%.

  • Workup & Purification: Filter the mixture through a Celite pad to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the final compound.

Protocol 2: TR-FRET Kinase Inhibition Assay

Objective: Evaluate the IC₅₀ of the synthesized morpholine-urea derivative against the target kinase.

  • Reagent Preparation: Prepare a 3X concentration of the target kinase and a 3X concentration of the fluorescently labeled tracer (e.g., a known Type II binder) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO. Transfer 100 nL of this dilution to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Validation Checkpoint (Self-Validation): Before running the test compounds, calculate the Z'-factor using 16 wells of a positive control (10 µM Staurosporine) and 16 wells of a negative control (DMSO vehicle). Causality: A Z'-factor ≥ 0.6 is mandatory. If Z' < 0.6, the assay window is too narrow, likely due to degraded kinase or tracer, and any generated IC₅₀ data will be statistically invalid.

  • Incubation & Detection: Add 5 µL of the kinase solution and 5 µL of the tracer/Eu-anti-tag antibody mixture to the 384-well plate. Centrifuge at 1000 rpm for 1 minute. Incubate in the dark at room temperature for 60 minutes to allow equilibrium binding.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar FSX) measuring the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Emission ratio 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Title: Protein kinase inhibitors from the urea class Source: PubMed Central (National Institutes of Health) / Current Topics in Medicinal Chemistry URL: [Link]

  • Title: A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: Optimized Dissolution and Handling Protocols for 3-Methyl-1-[(morpholin-3-yl)methyl]urea Hydrochloride in In Vitro Assays

Executive Summary 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a highly polar, cyclic aliphatic building block frequently utilized in drug discovery and molecular pharmacology[1]. Because this compound is sup...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a highly polar, cyclic aliphatic building block frequently utilized in drug discovery and molecular pharmacology[1]. Because this compound is supplied as a hydrochloride (HCl) salt, its physicochemical behavior in solution differs fundamentally from hydrophobic free-base compounds. This application note provides a scientifically rigorous, self-validating framework for dissolving and handling this compound in cell culture assays, ensuring that experimental artifacts—such as solvent-induced cytotoxicity, thermal degradation, and localized pH shock—are systematically eliminated.

Physicochemical Profiling & Solvent Rationale

To design an optimal dissolution protocol, we must first analyze the molecular structure. The compound features a morpholine ring and a urea linkage, with the secondary amine of the morpholine ring protonated due to the HCl salt form[1].

The Causality of Solvent Selection: Aqueous vs. DMSO

While Dimethyl Sulfoxide (DMSO) is the ubiquitous default vehicle for high-throughput screening libraries, it is often unnecessary—and potentially detrimental—when working with HCl salts.

  • The Aqueous Advantage: The protonated morpholine nitrogen drastically increases the compound's thermodynamic solubility in aqueous media. By dissolving the compound directly in 1X PBS, researchers can entirely bypass DMSO-induced transcriptomic shifts and cytotoxicity, which frequently confound data when DMSO concentrations exceed 0.1% (v/v) in sensitive cell lines[2].

  • The pH Shift Phenomenon: Dissolving an HCl salt directly into unbuffered sterile water (ddH2O) yields an acidic solution. If a high-concentration unbuffered stock is spiked directly into weakly buffered cell culture media, it can induce localized pH shock, leading to off-target cell death. Therefore, dissolving the compound in a buffered aqueous solution (e.g., 1X PBS, pH 7.4) is the self-validating standard for this class of molecules.

Data Presentation: Compound Specifications

Table 1: Physicochemical Properties of 3-Methyl-1-[(morpholin-3-yl)methyl]urea HCl

PropertySpecificationExperimental Implication
CAS Number 2044745-45-9[1]Verification of exact salt form prior to assay.
Molecular Weight 209.67 g/mol [1]Required for precise molarity calculations.
Molecular Formula C7H16ClN3O2[1]Indicates high polarity and hydrogen-bonding capacity.
Salt Form Hydrochloride (HCl)Highly water-soluble; risk of acidifying unbuffered media.
Thermosensitivity Urea linkage presentAutoclaving is prohibited; sterile filtration is mandatory.

Experimental Workflows & Logical Relationships

The following decision matrix outlines the logical progression from raw powder to cell treatment, dictating the physical handling based on the chosen solvent system.

Workflow Start 3-Methyl-1-[(morpholin-3-yl)methyl]urea HCl (CAS: 2044745-45-9) Decision Select Solvent System Start->Decision AqRoute Aqueous Route (Preferred for HCl Salts) Decision->AqRoute High Viability Req. DMSORoute DMSO Route (For HTS Libraries) Decision->DMSORoute Standard Library AqDissolve Dissolve in 1X PBS (pH 7.4) Check pH to prevent shock AqRoute->AqDissolve DMSODissolve Dissolve in Anhydrous DMSO Max final conc. < 0.1% DMSORoute->DMSODissolve Filter Sterile Filter (0.22 µm PES Membrane) AqDissolve->Filter Aliquots Aliquot & Store at -20°C (Avoid Freeze-Thaw) DMSODissolve->Aliquots Do not filter (Plasticizer leaching) Filter->Aliquots Dilution Serial Dilution in Culture Media Aliquots->Dilution Cells In Vitro Cell Culture Assays Dilution->Cells

Caption: Workflow for the dissolution and preparation of 3-Methyl-1-[(morpholin-3-yl)methyl]urea HCl.

Step-by-Step Methodologies

Protocol A: Preparation of a 100 mM Aqueous Stock Solution (Recommended)

This self-validating protocol ensures sterility and pH stability without thermal degradation.

  • Equilibration: Remove the lyophilized compound from cold storage and allow the sealed vial to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which rapidly degrades hygroscopic HCl salts.

  • Gravimetric Measurement: Weigh exactly 20.97 mg of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade 1X PBS (pH 7.4) to the vial. Vortex gently for 30–60 seconds until the solution is completely clear.

  • pH Validation: Spot-check a 2 µL aliquot on a micro-pH strip to ensure the solution remains between pH 7.0 and 7.4. If the solution is overly acidic, titrate with micro-volumes of 0.1 N NaOH.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile cryovial[3]. Causality: PES is mandated due to its exceptionally low drug-binding characteristics, ensuring the polar compound is not sequestered in the filter matrix. Autoclaving is strictly prohibited, as the high heat and pressure will hydrolyze the urea linkage into morpholine and methylamine derivatives.

  • Storage: Aliquot the sterile stock into single-use 50 µL volumes in low-bind microcentrifuge tubes. Store at -20°C. Limit freeze-thaw cycles to a maximum of three to prevent transient concentration gradients caused by ice crystal formation.

Protocol B: Serial Dilution for Cell Culture

When applying the compound to cells, maintaining a constant vehicle concentration across all test conditions is critical for reproducibility. If the DMSO route was chosen, the final DMSO concentration must not exceed 0.1% (v/v)[2].

Table 2: Serial Dilution Matrix for a 100 mM Stock (Targeting ≤0.1% Vehicle)

Desired Final ConcentrationIntermediate Dilution StepVolume of Stock/IntermediateVolume of Culture MediaFinal Vehicle Concentration
100 µM None (Direct from Stock)1.0 µL of 100 mM Stock999.0 µL0.1% (v/v)
50 µM None (Direct from Stock)0.5 µL of 100 mM Stock999.5 µL0.05% (v/v)*
10 µM Dilute 100 mM to 10 mM1.0 µL of 10 mM Intermed.999.0 µL0.1% (v/v)
1 µM Dilute 10 mM to 1 mM1.0 µL of 1 mM Intermed.999.0 µL0.1% (v/v)

*Note: To maintain a strict 0.1% vehicle control across all wells, supplement the 50 µM well with an additional 0.5 µL of the pure vehicle (PBS or DMSO).

References

  • 3-Methyl-1-[(morpholin-3-yl)
  • Source: benchchem.
  • Source: mdpi.

Sources

Method

In vivo dosing and administration protocols for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

Executive Summary & Pharmacological Context 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride (CAS 2044745-45-9) is a highly versatile small-molecule building block and pharmacophore frequently utilized in early-stag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride (CAS 2044745-45-9) is a highly versatile small-molecule building block and pharmacophore frequently utilized in early-stage drug discovery[1]. The molecular architecture of this compound combines two "privileged" structural motifs: a urea group and a morpholine ring. In medicinal chemistry, urea derivatives are highly valued for their capacity to establish stable, bidentate hydrogen-bonding networks with target proteins, making them a cornerstone in the design of kinase inhibitors and targeted anticancer agents[2],[3]. Concurrently, the incorporation of a morpholine ring serves to modulate the lipophilicity/hydrophilicity balance, significantly enhancing aqueous solubility and metabolic robustness compared to other aliphatic heterocycles[4]. This application note provides a comprehensive, self-validating framework for formulating and administering this compound in murine in vivo models.

Formulation Strategy & Vehicle Selection

The Causality of Salt Forms: The free base of morpholine-urea derivatives often suffers from poor aqueous solubility, necessitating harsh organic co-solvents (like Cremophor EL or high concentrations of DMSO) that can induce vehicle-related toxicities such as hemolysis or cardiovascular suppression. By utilizing the hydrochloride (HCl) salt form of 3-Methyl-1-[(morpholin-3-yl)methyl]urea, the morpholine nitrogen is protonated, drastically increasing its thermodynamic solubility in aqueous media[1].

Recommended Vehicles:

  • Intravenous (IV) Dosing: 0.9% Sterile Saline or Phosphate-Buffered Saline (PBS).

    • Self-Validating Check: The pH must be verified and adjusted to 6.8–7.2 using dilute NaOH or HCl prior to injection. Injecting highly acidic HCl salt solutions can cause immediate phlebitis or compound precipitation in the bloodstream.

  • Per Os (PO) / Oral Gavage: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in deionized water. This creates a homogenous suspension for higher efficacy doses where the compound might exceed its solubility limit, ensuring uniform dose delivery without settling in the syringe.

Quantitative Dosing Guidelines

To ensure scientific integrity and animal welfare, dosing volumes must strictly adhere to established pharmacological guidelines[5]. Exceeding these volumes can lead to severe physiological artifacts, including volume overload, right-sided heart failure (in IV), or gastric rupture (in PO)[5].

Table 1: Standardized Administration Parameters for Rodent Models

RouteSpeciesMax Volume (mL/kg)Optimal Needle GaugeCausality / Limiting Factor
IV (Tail Vein) Mouse5.027G – 30GPrevents acute cardiovascular fluid overload[5].
IV (Tail Vein) Rat5.025G – 27GLimits venous distension and endothelial sheer stress.
PO (Gavage) Mouse10.020G (Bulb-tipped)Exceeding 10 mL/kg risks gastric reflux and aspiration[5].
PO (Gavage) Rat10.018G (Bulb-tipped)Ensures complete delivery without gastrointestinal rupture.
IP (Intraperitoneal) Mouse/Rat10.025G – 27GMinimizes localized peritoneal irritation and osmotic shock.

Experimental Workflow Visualization

The following diagram illustrates the critical path for executing a pharmacokinetic/pharmacodynamic (PK/PD) study using this compound.

Workflow A Formulation & Vehicle Prep B Administration (IV / PO / IP) A->B C Serial Blood Sampling B->C D LC-MS/MS Bioanalysis C->D E PK/PD Modeling D->E

Preclinical in vivo PK/PD workflow for morpholine-urea derivatives.

Step-by-Step Administration Protocols

Protocol A: Intravenous (IV) Tail Vein Injection (Mice)

  • Preparation: Warm the formulated HCl salt solution to 37°C to prevent temperature-shock upon injection.

  • Vasodilation: Place the mouse in a warming chamber (approx. 37-39°C) for 3–5 minutes to induce vasodilation of the lateral tail veins. Crucial Step: Do not exceed 5 minutes; prolonged heat stress induces metabolic shifts that artificially alter compound clearance rates.

  • Restraint & Insertion: Secure the mouse in a standard restrainer. Swab the tail with 70% ethanol. Insert a 27G needle, bevel up, at a shallow 10-degree angle into the distal third of the lateral vein.

  • Validation: Slowly inject 0.05 mL. Self-Validating System: If resistance is felt or a subcutaneous bleb forms, the vein has been missed. Withdraw immediately, apply pressure, and attempt proximal to the initial site. A successful IV push will feel completely frictionless.

  • Completion: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds to ensure hemostasis.

Protocol B: Oral Gavage (PO)

  • Measurement: Measure the distance from the corner of the animal's mouth to the xiphoid process using the gavage needle. This guarantees the tip reaches the stomach without puncturing the gastric wall.

  • Restraint: Immobilize the mouse by scruffing the loose skin over the neck and back, ensuring the head and neck are in a straight, vertical alignment.

  • Insertion: Introduce the bulb-tipped needle into the diastema (gap between incisors and molars). Gently slide it over the tongue and down the esophagus. Self-Validating System: The needle should drop under its own weight. If the animal struggles violently or gasps, the trachea may have been intubated; remove immediately.

  • Dosing: Depress the plunger smoothly to deliver the compound, then smoothly withdraw the needle following the anatomical curve.

Target Engagement & Downstream Signaling

Morpholine-urea compounds frequently act as ATP-competitive inhibitors. The urea moiety forms critical hydrogen bonds with the hinge region of the target kinase, while the morpholine group projects into the solvent-exposed region, improving pharmacokinetic properties without disrupting target affinity[2],[3].

Pathway Ligand 3-Methyl-1-[(morpholin-3-yl)methyl]urea Derivative Target Target Kinase (ATP-Binding Pocket) Ligand->Target Competitive Inhibition (Urea H-Bonds) Downstream1 Downstream Effector (e.g., AKT / MEK) Target->Downstream1 Inhibits Phosphorylation Downstream2 Cell Proliferation & Tumor Growth Downstream1->Downstream2 Attenuates Signal

Mechanism of action for morpholine-urea kinase inhibitors attenuating downstream signaling.

Blood Collection & Tolerability Monitoring

Accurate PK modeling requires serial blood sampling. To maintain physiological homeostasis and prevent hypovolemic shock, blood withdrawal must be strictly regulated.

  • Volume Limits: Total blood volume withdrawn over a 14-day period must not exceed 1% of the animal's body weight (e.g., max 0.25 mL for a 25 g mouse)[6].

  • Sampling Sites: Submandibular (facial vein) puncture or saphenous vein micro-sampling are preferred for serial collections, as they do not require anesthesia, thereby avoiding anesthesia-induced alterations in hepatic blood flow and drug metabolism[6].

References[1] Title: 2044745-45-9 | 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride. Source: BLD Pharm. URL:https://www.bldpharm.com/[5] Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes. Source: Journal of Applied Toxicology (PubMed). URL:https://pubmed.ncbi.nlm.nih.gov/11180276/[2] Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Source: Frontiers in Chemistry (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9520110/[6] Title: Guidelines on Blood Collection. Source: University of Michigan Animal Care & Use Program. URL:https://animalcare.umich.edu/animal-use/guidelines/guidelines-blood-collection[4] Title: A Minireview on the Morpholine-Ring-Containing Compounds. Source: Thieme Connect. URL:https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1706031[3] Title: Urea derivatives in medicinal chemistry. Source: Smolecule. URL: https://www.smolecule.com/articles/urea-derivatives-in-medicinal-chemistry

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride during long-term storage

Welcome to the technical support guide for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride?

For maximal stability, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container to protect it from moisture and light.

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride are hydrolysis and photodegradation. The urea functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The morpholine ring may also undergo oxidative cleavage.

Q3: How can I tell if my sample has degraded?

Visual signs of degradation can include a change in color (e.g., from white to yellow) or texture (e.g., clumping due to moisture absorption). However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products and a decrease in the purity of the active pharmaceutical ingredient (API).

Q4: Is the compound sensitive to light?

Yes, similar to other urea-type compounds, it can be susceptible to photodegradation. It is crucial to store the compound in a light-protected container, such as an amber vial, and to minimize exposure to direct sunlight or strong artificial light during handling.

Q5: What is the expected shelf-life of this compound under recommended storage conditions?

While the exact shelf-life depends on various factors including initial purity and packaging, when stored under optimal conditions (2-8°C, dry, dark), the solid form of the compound is expected to be stable for several months to years. However, for critical applications, it is advisable to re-test the purity periodically.

II. Troubleshooting Guide

This section provides a more in-depth look at potential issues and offers step-by-step guidance to resolve them.

Issue 1: Compound shows signs of discoloration or physical change.
  • Potential Cause: Exposure to moisture, light, or elevated temperatures.

  • Troubleshooting Steps:

    • Isolate the affected sample: Prevent potential cross-contamination with other batches.

    • Document the changes: Note the date, storage conditions, and the nature of the physical change.

    • Perform a purity analysis: Use a validated stability-indicating HPLC method to quantify the purity and identify any degradation products.

    • Review storage protocol: Ensure that the compound is being stored in a tightly sealed, light-resistant container in a desiccated and refrigerated environment.

Issue 2: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound leading to a lower effective concentration or the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Urea derivatives can be unstable in aqueous solutions. Always use freshly prepared solutions for your experiments.

    • Verify stock solution integrity: If using a stock solution, re-analyze its concentration and purity via HPLC.

    • Conduct a forced degradation study: To understand the potential impact of degradation on your assay, you can perform a forced degradation study by intentionally exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation). This will help in identifying potential degradants and assessing their impact on the assay.

Issue 3: Difficulty in dissolving the compound.
  • Potential Cause: While this compound is generally soluble in water, issues with dissolution could indicate potential degradation or the presence of impurities.

  • Troubleshooting Steps:

    • Check the solvent: Ensure you are using a high-purity solvent.

    • Use sonication: Gentle sonication can aid in the dissolution of the compound.

    • Assess purity: If dissolution issues persist, it is advisable to check the purity of the compound as insoluble impurities could be present.

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride and detecting degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., phosphate or formate buffer, pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm)
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Prepare a standard solution of the compound at a known concentration in the mobile phase.

  • Prepare the sample solution at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

After exposure, analyze the samples by HPLC to identify and quantify the degradation products.

IV. Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride under stress conditions.

G cluster_main 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride cluster_hydrolysis Hydrolysis cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride B Morpholin-3-ylmethanamine A->B Urea bond cleavage C Methyl isocyanate A->C Urea bond cleavage D Ring-opened morpholine derivatives A->D Oxidative stress E Various photolytic products A->E UV/Vis light

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing stability issues.

G start Observation of Instability (e.g., discoloration, poor results) doc Document Observations (date, conditions, appearance) start->doc isolate Isolate Affected Sample doc->isolate purity Perform Purity Analysis (e.g., HPLC) isolate->purity review Review Storage & Handling Protocols purity->review fresh Prepare Fresh Solutions for Assays purity->fresh forced Conduct Forced Degradation Study review->forced If degradation confirmed end Implement Corrective Actions (e.g., discard batch, revise SOPs) fresh->end forced->end

Optimization

Optimizing HPLC retention time and mobile phase for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

Topic: Optimizing HPLC Retention Time and Mobile Phase for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing HPLC Retention Time and Mobile Phase for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with the retention, peak shape, and reproducibility of highly polar, basic pharmaceutical intermediates.

Molecular Profiling & Chromatographic Challenges

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride presents a triad of chromatographic challenges:

  • Extreme Hydrophilicity: The combination of a highly polar urea moiety and a hydrochloride salt form results in a negative LogD at physiological pH.

  • Basic Secondary Amine: The morpholine ring (pKa ~8.3) remains protonated under standard acidic mobile phase conditions, leading to severe secondary ion-exchange interactions with residual silanols on silica supports.

  • Phase Collapse Susceptibility: Attempts to retain this molecule on standard C18 columns using 100% aqueous mobile phases often lead to ligand folding (matting), causing irreproducible retention times[1].

Diagnostic Decision Workflow

Diagnostic_Workflow Start Analyze: 3-Methyl-1-[(morpholin-3-yl)methyl]urea HCl (Highly Polar, Basic Amine) Issue Symptom: Elutes in Void Volume (k' < 1) and/or Severe Peak Tailing Start->Issue Decision Is LC-MS Compatibility Required? Issue->Decision Root Cause: Insufficient Hydrophobicity HILIC HILIC Mode (Amide/ZIC Columns) Mechanism: Hydrophilic Partitioning Decision->HILIC Yes (Needs volatile buffers) AQ Aqueous RP-HPLC (Polar-Embedded C18) Mechanism: Prevents Ligand Matting Decision->AQ No (Tolerates 100% Aqueous) IonPair Ion-Pairing RP-HPLC (Standard C18 + Chaotropic Agents) Mechanism: Neutralizes Charge Decision->IonPair No (Tolerates Non-Volatile Salts)

Caption: Diagnostic workflow for optimizing retention of highly polar basic hydrochloride salts.

Core Mechanistic Principles (FAQs)

Q: Why does my compound elute at the solvent front ( t0​ ) on a standard C18 column? A: Standard reversed-phase liquid chromatography (RPLC) relies on dispersive (hydrophobic) interactions. Because your molecule is a highly polar hydrochloride salt, it lacks the hydrophobic surface area required to partition into the C18 alkyl chains[2]. If you attempt to force retention by dropping the organic modifier to <3%, the highly hydrophobic C18 chains fold over each other to minimize contact with the aqueous buffer (ligand matting), effectively hiding the stationary phase from the analyte and causing immediate elution[1].

Q: Why am I seeing severe peak tailing even when I manage to get slight retention? A: Peak tailing for morpholine derivatives is almost exclusively caused by secondary interactions. While the primary retention mechanism might be hydrophobic, the protonated basic nitrogen of the morpholine ring undergoes strong cation-exchange interactions with deprotonated, acidic silanols (-SiO⁻) on the surface of the silica support[3].

Q: Why is HILIC the preferred recommendation over Ion-Pairing for this molecule? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds. Instead of fighting the molecule's hydrophilicity, HILIC utilizes it. The mechanism relies on partitioning the analyte between a bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase[3],[4]. Furthermore, because HILIC requires high concentrations of organic solvent (e.g., >70% Acetonitrile), it drastically improves desolvation and ionization efficiency in LC-MS applications[5].

HILIC_Mechanism MobilePhase Bulk Mobile Phase (>70% Acetonitrile) Analyte Morpholine Derivative (Protonated) [Analyte] MobilePhase->Analyte Delivers WaterLayer Immobilized Aqueous Layer (Partitioning Zone) Analyte->WaterLayer Partitioning Silanols Deprotonated Silanols (-SiO⁻) (Electrostatic Attraction) Analyte->Silanols Cation-Exchange StationaryPhase Polar Stationary Phase (e.g., Bare Silica / Amide) WaterLayer->StationaryPhase Adsorbed to Silanols->StationaryPhase Surface groups

Caption: Multimodal HILIC retention mechanism for basic morpholine compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation criteria at the end of each protocol are not met, the root cause is isolated, and corrective action is defined.

Protocol A: HILIC Method Optimization (LC-MS Compatible)

Causality: This method utilizes a Zwitterionic or Amide stationary phase to create a robust aqueous layer. Ammonium formate is strictly used because the ammonium counter-ions are critical for facilitating the formation of the stationary phase bilayer, while the formate ion provides a weaker eluting strength in ion-exchange interactions compared to acetate, enhancing retention[6],[5].

Step 1: Mobile Phase Preparation

  • Pump A (Strong Solvent): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid.

  • Pump B (Weak Solvent): 100% LC-MS grade Acetonitrile.

  • Note: Do not put the buffer in the organic line to prevent salt precipitation.

Step 2: Column Selection & Equilibration

  • Install a Zwitterionic HILIC (ZIC-HILIC) or Amide column (e.g., 150 x 4.6 mm, 3 µm).

  • Critical Step: Flush the column with 10% A / 90% B for a minimum of 50 column volumes. HILIC requires significantly longer equilibration times than RPLC to establish the immobilized water layer[5].

Step 3: Gradient Execution

  • Flow rate: 0.5 mL/min.

  • Time 0.0 min: 5% A / 95% B

  • Time 10.0 min: 40% A / 60% B

  • Time 12.0 min: 40% A / 60% B

  • Time 12.1 min: 5% A / 95% B (Re-equilibration for 8 minutes).

Step 4: Self-Validation Checks

  • Retention Check: Inject Toluene (void volume marker). Calculate k′=(tR​−t0​)/t0​ .

    • Pass: k′≥2.0 .

    • Fail: If k′<2.0 , increase initial Acetonitrile to 98%.

  • Symmetry Check: Calculate Tailing Factor ( Tf​ ).

    • Pass: Tf​≤1.5 .

    • Fail: If Tf​>1.5 , increase Pump A buffer concentration from 100 mM to 150 mM to better mask electrostatic interactions[3].

Protocol B: Aqueous-Compatible RP-HPLC (UV Detection Only)

Causality: If LC-MS is not required, you can force retention using 100% aqueous conditions, provided you use a column engineered to prevent ligand matting. Polar-embedded columns incorporate a hydrophilic group (like an amide) near the silica surface, keeping the alkyl chains wetted and extended even in the absence of organic solvent[7],[1].

Step 1: Mobile Phase Preparation

  • Prepare an isocratic mobile phase: 10 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid. (The low pH suppresses silanol ionization, reducing tailing).

Step 2: Column Selection

  • Install a Polar-Embedded C18 or Porous Graphitized Carbon (PGC) column (e.g., 150 x 4.6 mm, 5 µm)[2].

Step 3: Execution

  • Run isocratically at 100% aqueous buffer at 1.0 mL/min.

Step 4: Self-Validation Checks

  • Phase Collapse Check: Perform 10 consecutive injections of the analyte.

    • Pass: Relative Standard Deviation (RSD) of tR​<1.0% .

    • Fail: If tR​ continuously drifts downward, ligand matting is occurring[1]. Switch to a column with a lower carbon load or a dedicated PGC column.

Quantitative Data Presentation

Table 1: Comparative Analysis of Optimization Strategies for Morpholine Derivatives

Chromatographic ModePrimary Retention MechanismRecommended Column TypeMobile Phase (Typical)Equilibration TimeLC-MS Compatibility
HILIC Hydrophilic Partitioning & Ion-ExchangeZIC-HILIC, Amide, Bare Silica90% ACN / 10% NH4-Formate (pH 3.2)Long (50-80 CVs)Excellent (High organic enhances ionization)
Aqueous RP-HPLC Dispersive (Hydrophobic)Polar-Embedded C18, AQ-C18100% Aqueous Phosphate Buffer (pH 2.5)Short (10-15 CVs)Poor (Non-volatile salts, 0% organic)
Ion-Pairing RPLC Chaotropic NeutralizationStandard C185% ACN / 95% Water + 10mM Alkyl SulfonateMedium (20-30 CVs)Poor (Ion-pairing agents suppress MS signal)

Table 2: Mobile Phase Buffer Selection Matrix (HILIC Mode)

Buffer TypeConcentrationpH RangeEffect on Morpholine Peak ShapeEffect on Retention ( k′ )
Ammonium Formate10 - 20 mM (in column)3.0 - 4.0Excellent (Masks silanols)High (Weaker eluting strength)
Ammonium Acetate10 - 20 mM (in column)4.5 - 6.0GoodModerate (Stronger eluting strength)
Formic Acid (0.1%)N/A (No counter-ion)~2.7Poor (Severe Tailing)Low (Fails to form aqueous bilayer)

References

  • 3 - National Institutes of Health (NIH) 2.8 - LCGC International

  • 4 - Element Lab Solutions

  • 6 - Thermo Fisher Scientific

  • 2 - Fisher Scientific

  • 7 - LCGC International

  • 1 - HPLC.eu

  • 5 - Phenomenex

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-1-[(morpholin-3-yl)methyl]urea Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride. Our focus is on diagnosing common impurity issues and providing robust, field-proven protocols to achieve high purity for your compound of interest.

Frequently Asked Questions (FAQs)

Q1: My final product after synthesis is a sticky oil or amorphous solid, not the expected crystalline hydrochloride salt. What's the likely cause?

This is a common issue often indicative of significant impurities. The presence of unreacted starting materials, byproducts, or residual solvents can disrupt the crystal lattice formation of the hydrochloride salt. Oiling out during precipitation or solvent evaporation suggests that the purity level is too low for spontaneous crystallization. The first step is to obtain analytical data (TLC, HPLC, or ¹H NMR) to estimate the number of components in your crude material.

Q2: My analytical data (HPLC, NMR) shows several unexpected signals. How can I begin to identify these synthesis impurities?

Identifying impurities is key to selecting the right purification strategy.[1] Start by considering the reaction mechanism. Common impurities in this synthesis include:

  • Unreacted Starting Materials: Such as the parent amine (3-(aminomethyl)morpholine derivative) or reagents used to form the urea, like methyl isocyanate or its precursors.

  • Disubstituted Urea Byproduct: A common byproduct is the symmetrical urea formed by the reaction of your amine starting material with both sides of a urea precursor, or further reaction of the product.[2]

  • Thermally Degraded Products: Urea syntheses often require heat, which can lead to degradation if not carefully controlled.[2]

Compare the spectra of your starting materials with your crude product's analytical data. Mass spectrometry is invaluable for assigning molecular weights to impurity peaks observed in HPLC or LC-MS.

Q3: I have a low yield after my initial purification attempt. What are the common causes of product loss?

Product loss during purification can occur at several stages:

  • Inappropriate Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant portion will remain in the mother liquor.[3]

  • Multiple Transfer Steps: Each transfer of the material from one flask to another incurs some loss.

  • Irreversible Binding to Chromatography Media: Highly polar compounds can sometimes bind irreversibly to silica gel in normal-phase chromatography.[4]

  • Incomplete Extraction: During a liquid-liquid extraction workup, if the pH is not optimal or the incorrect solvent is used, the product may not partition efficiently into the desired phase.

Troubleshooting and Purification Protocols

This section addresses specific impurity problems with detailed protocols for their resolution.

Issue 1: Contamination with Unreacted Polar Starting Materials

Causality: This issue typically arises from an incomplete reaction or incorrect stoichiometry.[5] Because the amine starting material is also polar, it may co-precipitate or be difficult to separate from the desired polar product.

Troubleshooting Workflow:

Caption: Purification workflow for removing polar starting materials.

Recommended Protocol: Recrystallization

Recrystallization is highly effective when there is a significant difference in solubility between the desired product and the impurities at different temperatures. Ethanol or a mixed solvent system like ethanol/water is often a good starting point for polar hydrochloride salts.[2][6]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of your crude product (~20-30 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, water). The ideal solvent will dissolve the compound when hot but show low solubility when cold.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath. Slow cooling is critical to prevent trapping impurities within the crystal lattice.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Issue 2: Presence of Structurally Similar Byproducts (e.g., Disubstituted Ureas)

Causality: These byproducts often have polarities very similar to the target compound, making separation by simple recrystallization challenging. Their formation is often favored by high temperatures or an excess of one reactant.[2]

Recommended Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar compounds that are poorly retained by reversed-phase chromatography.[8] It utilizes a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. Water acts as the strong, eluting solvent.[9]

Step-by-Step HILIC Flash Chromatography Protocol:

  • Column Selection: Choose a HILIC-type flash column (e.g., bare silica, or an amine- or diol-bonded silica column).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent (like methanol/water). For better peak shape, it is highly recommended to pre-adsorb the sample onto a small amount of silica gel (dry loading).[4]

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase.

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape, though for a hydrochloride salt, this may not be necessary).

  • Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95% ACN / 5% Water) for several column volumes.

  • Elution: Load the sample and begin the elution. A typical gradient involves gradually increasing the percentage of water (Solvent B). For example:

    • Start at 95% ACN / 5% Water.

    • Run a linear gradient from 5% to 20% Water over 10-15 column volumes.

    • Hold at the final gradient concentration to elute any strongly retained compounds.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

HILIC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification A 1. Dissolve Crude in Strong Solvent B 2. Adsorb onto Silica (Dry Load) A->B D 4. Load Sample B->D C 3. Equilibrate HILIC Column (e.g., 95% ACN) C->D E 5. Run Gradient (Increase % Water) D->E F 6. Collect Fractions E->F G 7. Analyze Fractions (TLC/HPLC) F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent H->I J Pure Product I->J

Caption: Step-by-step HILIC flash chromatography workflow.

Data Summary: Impurity Troubleshooting
Impurity TypeLikely OriginRecommended Primary Purification MethodKey Analytical Signature (Example)
Unreacted AmineIncomplete reactionRecrystallizationMS signal matching starting material; absence of urea carbonyl in IR.
Disubstituted UreaSide reaction, excess amineHILIC Flash ChromatographyHigher molecular weight in MS; symmetrical signals in NMR.[2]
Residual SolventIncomplete dryingHigh Vacuum DryingCharacteristic peaks in ¹H NMR (e.g., triplet for ethanol).
Thermal DegradantsExcessive heat during reactionHILIC or Reversed-Phase ChromatographyComplex mixture of signals in HPLC/NMR; potential color change.

References

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). Benchchem.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
  • HETEROCYCLES, Vol 26, No. 12, 1987.
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009). MDPI.
  • Development and validation of two analytical methods for urea determination... (2021). Taylor & Francis Online.
  • Purification.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Simson Pharma.
  • Technical Support Center: Troubleshooting Contamination in Semiochemical Synthesis. (2025). Benchchem.
  • Technique Series: Recrystallization (urea as an example). (2016). YouTube.
  • Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. (2025). Benchchem.
  • Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised

Sources

Optimization

Handling hygroscopicity issues with 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride salts

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride , a compound notorious...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride , a compound notorious for its challenging solid-state behavior.

Because this Active Pharmaceutical Ingredient (API) combines a hydrogen-bonding urea moiety, a hydrophilic morpholine ring, and a highly electronegative chloride counterion, it acts as a powerful desiccant, rapidly absorbing atmospheric moisture. This guide provides field-proven troubleshooting strategies, self-validating analytical protocols, and crystal engineering alternatives to ensure quantitative accuracy and solid-state stability in your workflows.

Core Handling & Weighing Workflows

Before addressing specific anomalies, it is critical to standardize your daily handling procedures. The workflow below outlines the mandatory sequence for interacting with this moisture-sensitive API to prevent deliquescence and quantitative errors.

Standard operating procedure for handling and weighing moisture-sensitive APIs.

Troubleshooting FAQs: Causality & Corrective Actions

Q1: Why does the mass of my 3-Methyl-1-[(morpholin-3-yl)methyl]urea HCl sample continuously drift upward on the analytical balance?

The Causality: This is a classic symptom of dynamic moisture sorption. The morpholine ring contains an ether oxygen and a secondary/tertiary amine nitrogen, both of which are strong hydrogen bond acceptors. When protonated as a hydrochloride salt, the highly electronegative chloride anion acts as an aggressive hydrogen bond acceptor for atmospheric water molecules[1]. This thermodynamic drive causes the salt to rapidly pull moisture from the air, leading to continuous weight gain and potential deliquescence[2].

The Solution: You must abandon direct weighing methods. Instead, employ a "weighing by difference" technique using a microbalance housed within a controlled-humidity enclosure (<30% RH)[3].

  • Tare a sealed weighing boat containing the approximate API amount.

  • Rapidly transfer the required mass into your volumetric flask.

  • Reweigh the sealed boat. The difference is your exact transferred mass. This minimizes the API's exposure time to ambient humidity, ensuring your quantitative calculations are based on the dry mass[4].

Q2: I opened a fresh vial from the -20°C freezer, and the powder instantly clumped together. Is the batch ruined?

The Causality: The clumping is caused by sudden temperature differentials. When a cold vial is opened in a room-temperature laboratory, the ambient air immediately adjacent to the cold powder drops below its dew point. This causes atmospheric moisture to instantly condense directly onto the API crystals, initiating localized dissolution and fusing the particles together[5].

The Solution: The current clumped batch may require lyophilization or desiccation over phosphorus pentoxide ( P2​O5​ ) to recover its free-flowing state. To prevent this in the future, never open a cold vial . You must place the sealed vial inside a desiccator and allow it to equilibrate to ambient room temperature for at least 30 to 60 minutes prior to unsealing[6].

Q3: We cannot maintain a <30% RH environment in our manufacturing suite. How can we alter the API to reduce its hygroscopicity while maintaining aqueous solubility?

The Causality: While hydrochloride salts are the default choice for enhancing the aqueous solubility of basic drugs (comprising ~60% of all basic API salts), they are inherently prone to solid-state instability due to the chloride ion's hydration energy[7]. If environmental engineering fails, you must employ crystal engineering.

The Solution: Initiate a counterion salt screen. Swapping the chloride ion for a bulkier, less electronegative counterion—such as a mesylate (methanesulfonate) or tosylate (p-toluenesulfonate)—can drastically reduce moisture uptake by altering the crystal lattice packing and shielding the hydrogen-bonding sites[8]. Alternatively, co-crystallization with highly stable co-formers (e.g., citric acid) can lock the API into a stable, non-hygroscopic hydrogen-bonded network[1].

Workflow for counterion screening to mitigate API hygroscopicity.

Data Presentation: Counterion Impact on Hygroscopicity

When executing a salt screen for a basic morpholine derivative, the choice of counterion dictates the balance between solubility and solid-state stability. The table below summarizes the typical physicochemical shifts observed when migrating away from a hydrochloride salt[8][9].

Salt FormTypical Aqueous SolubilityRelative Hygroscopicity (Weight Gain at 80% RH)Solid-State StabilityRecommended Use Case
Hydrochloride Very High (>100 mg/mL)Very Hygroscopic (>15%) Poor (Prone to deliquescence)Early discovery; liquid formulations.
Sulfate HighModerately Hygroscopic (5-15%) ModerateOnly if HCl fails and mesylate is toxic.
Tosylate ModerateSlightly Hygroscopic (<2%) ExcellentSolid oral dosages requiring high stability.
Mesylate HighSlightly Hygroscopic (<2%) ExcellentOptimal: Balances high solubility with low moisture uptake.
Free Base Very Low (<0.1 mg/mL)Non-hygroscopic (<0.2%) ExcellentBaseline reference; poorly soluble formulations.

Self-Validating Experimental Protocol: Gravimetric Sorption Analysis (GSA)

To accurately quantify the hygroscopicity of your 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride batch, you must perform Dynamic Vapor Sorption (DVS) / Gravimetric Sorption Analysis (GSA) in accordance with European Pharmacopoeia (Ph. Eur.) standards[10].

Objective: Determine the percentage weight gain of the API at 25°C and 80% RH to categorize its hygroscopicity and validate storage requirements.

Equipment: Automated Dynamic Vapor Sorption (DVS) analyzer with a microbalance (accuracy ±0.1 µg).

Step-by-Step Methodology:

  • Sample Preparation: Load 10–20 mg of the API into the tared DVS sample pan.

  • Pre-treatment (Drying Phase): Expose the sample to 40°C at 0% RH with a continuous flow of dry nitrogen.

    • Self-Validation Point: Maintain these conditions until the mass change is <0.002% per minute for at least 10 minutes. This establishes the absolute dry reference mass ( M0​ ).

  • Sorption Cycle: Lower the temperature to 25°C. Increase the relative humidity from 0% to 80% in 10% increments.

    • Equilibrium Rule: Do not advance to the next humidity step until the mass stabilizes ( dm/dt<0.002%/min ).

  • Desorption Cycle: Decrease the RH from 80% back to 0% in 10% decrements, using the same equilibrium rules.

  • Data Analysis & Categorization: Calculate the total percentage weight gain at 80% RH using the formula:

    Weight Gain (%)=(M0​M80%​−M0​​)×100
    • Ph. Eur. Categorization:

      • <0.2% : Non-hygroscopic

      • 0.2%−2.0% : Slightly hygroscopic

      • 2.0%−15.0% : Moderately hygroscopic

      • >15.0% : Very hygroscopic[10].

  • Mechanistic Validation (Hysteresis Check): Overlay the sorption and desorption isotherms.

    • If the curves overlap perfectly, the moisture uptake is purely surface physisorption.

    • If a wide gap (hysteresis loop) forms, the water molecules have penetrated the crystal lattice, indicating the formation of a stable hydrate (e.g., a dihydrate or tetrahydrate)[8].

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Aqueous Solubility: 3-Methyl-1-[(morpholin-3-yl)methyl]urea Hydrochloride vs. Free Base

Abstract In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its biopharmaceutical properties. A key param...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its biopharmaceutical properties. A key parameter governing oral bioavailability is aqueous solubility.[1][2] This guide provides a comprehensive comparison of the expected solubility characteristics of 3-Methyl-1-[(morpholin-3-yl)methyl]urea as a hydrochloride (HCl) salt versus its corresponding free base. While specific experimental data for this compound is not publicly available, this document synthesizes fundamental physicochemical principles and established experimental methodologies to offer a predictive analysis and a framework for empirical validation. We will delve into the theoretical underpinnings of salt versus free base solubility, present standardized protocols for quantitative assessment, and discuss the practical implications for drug development.

Theoretical Framework: The Physicochemical Rationale for Solubility Differences

The aqueous solubility of an ionizable compound is intrinsically linked to its pKa and the pH of the surrounding medium.[3] 3-Methyl-1-[(morpholin-3-yl)methyl]urea contains a morpholine ring, which is a secondary amine and thus a weak base. This basic nitrogen atom is susceptible to protonation, forming a positively charged conjugate acid. The equilibrium between the neutral free base and the protonated form is the primary determinant of its pH-dependent solubility.

The hydrochloride salt of this compound exists as an ion pair in the solid state. Upon dissolution in an aqueous medium, it readily dissociates into the protonated (conjugate acid) form of the morpholine derivative and a chloride ion. This pre-ionized state is the fundamental reason for the typically enhanced aqueous solubility of the salt form compared to the free base.[1]

Key Physicochemical Principles:

  • Ionization and pH: The free base form is expected to have its lowest solubility at neutral to alkaline pH, where it exists predominantly in its neutral, un-ionized state. As the pH of the medium becomes more acidic, the morpholine nitrogen becomes protonated, leading to a significant increase in solubility. The HCl salt, being the salt of a weak base and a strong acid, will generate a slightly acidic solution upon dissolution and is expected to exhibit substantially higher solubility, particularly at pH values below the pKa of the morpholine nitrogen.

  • Crystal Lattice Energy: The process of dissolution requires overcoming the energy of the crystal lattice.[1] Salts, being ionic, often have different crystal packing and lattice energies compared to their neutral free base counterparts. While a generalization is difficult without experimental data, the high energy of hydration of the constituent ions in a salt often helps to overcome the lattice energy, facilitating dissolution.[1]

  • Common Ion Effect: In environments with a high concentration of chloride ions, such as in the stomach (gastric fluid contains HCl), the solubility of the hydrochloride salt may be slightly suppressed due to the common ion effect.[4] However, this effect is often less pronounced than the overall solubility enhancement provided by the salt form.

The relationship between the free base, its protonated form, and the hydrochloride salt can be visualized as follows:

G FreeBase_Solid Free Base (Solid) FreeBase_Aq Free Base (Dissolved) FreeBase_Solid->FreeBase_Aq Dissolution HCl_Salt_Solid HCl Salt (Solid) Protonated_Aq Protonated Form (Dissolved) HCl_Salt_Solid->Protonated_Aq Dissolution & Dissociation FreeBase_Aq->Protonated_Aq

Caption: Equilibrium between solid and aqueous forms of the free base and HCl salt.

Expected Solubility Profile: A Comparative Summary

Based on the principles outlined above, a hypothetical but scientifically grounded comparison of the solubility profiles can be projected.

Property3-Methyl-1-[(morpholin-3-yl)methyl]urea (Free Base)3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochlorideRationale
Aqueous Solubility (pH 7.4) Low to ModerateHighAt physiological pH, the free base is largely un-ionized, limiting its interaction with polar water molecules. The HCl salt readily dissociates into a more soluble, charged species.
Aqueous Solubility (pH 1-3) HighHighIn acidic conditions, the free base is protonated to form the soluble conjugate acid, similar to the dissolved form of the HCl salt.
pH-Dependent Solubility HighLowSolubility of the free base is highly dependent on pH, increasing significantly as pH drops below its pKa. The HCl salt exhibits high solubility across a wider acidic pH range.
Dissolution Rate SlowerFasterThe pre-ionized nature of the salt form generally leads to a faster rate of dissolution compared to the neutral free base.[1][5]

Experimental Verification: Protocols for Solubility Determination

To empirically validate these expected differences, standardized solubility assays are essential. The two most common and informative methods are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.[3][6]

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the concentration of a compound in a saturated solution at equilibrium and is crucial for lead optimization and formulation development.[2][6][7] The shake-flask method is the most widely accepted approach.[7][8]

Objective: To determine the equilibrium solubility of the free base and HCl salt in various aqueous buffers.

Protocol:

  • Preparation:

    • Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

    • Accurately weigh an excess amount of the solid test compound (both free base and HCl salt, separately) into glass vials. The presence of excess solid is crucial to ensure equilibrium is reached.[3]

  • Incubation:

    • Add a precise volume of the chosen buffer to each vial.

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved.

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant.

    • Separate the dissolved compound from any remaining solid particles. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[9][10]

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent.

    • Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[6][10]

  • Data Analysis:

    • Calculate the solubility in µg/mL or µM using the prepared calibration curve.

    • It is also critical to measure the final pH of the saturated solution, as it may differ from the starting buffer pH.[3]

G A Add excess solid to buffer B Incubate with agitation (24-72h) A->B C Centrifuge & Filter supernatant B->C D Quantify by HPLC or LC-MS/MS C->D E Determine Solubility (µg/mL or µM) D->E

Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[6][9] It measures the concentration at which a compound precipitates when diluted from a high-concentration organic stock into an aqueous buffer. This often results in a supersaturated solution, so the measured solubility can be an overestimation of the true thermodynamic solubility.[3]

Objective: To rapidly compare the apparent solubility of the free base and HCl salt.

Protocol:

  • Preparation:

    • Prepare high-concentration stock solutions of the free base and HCl salt in 100% dimethyl sulfoxide (DMSO) (e.g., 10 or 20 mM).[6]

    • Dispense the aqueous buffer (e.g., PBS, pH 7.4) into a 96-well microplate.

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the buffer in the microplate to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[3][11]

  • Incubation & Detection:

    • Mix the plate and incubate for a shorter period (e.g., 1-2 hours) at a controlled temperature.[6][12]

    • Determine the concentration at which precipitation occurs. This can be detected by:

      • Nephelometry (Light Scattering): A nephelometer measures the turbidity caused by insoluble particles.[12]

      • Direct UV/LC-MS Analysis: After incubation, the plate is filtered, and the concentration of the compound remaining in the solution is quantified.[9][11]

  • Data Analysis:

    • The kinetic solubility is defined as the concentration at which the compound begins to precipitate.

G A Prepare DMSO stock solution B Dispense into aqueous buffer A->B C Incubate (1-2h) B->C D Detect Precipitation (e.g., Nephelometry) C->D E Determine Kinetic Solubility D->E

Caption: Workflow for the Kinetic Solubility Assay.

Conclusion and Developmental Implications

The selection between the free base and a salt form of an API like 3-Methyl-1-[(morpholin-3-yl)methyl]urea has significant consequences for drug development. Based on fundamental principles, the hydrochloride salt is anticipated to exhibit markedly superior aqueous solubility and a faster dissolution rate compared to the free base, particularly in the physiological pH range of the upper gastrointestinal tract. This enhanced solubility is a highly desirable attribute, as it often translates to improved oral absorption and bioavailability.[2]

However, it is imperative to move beyond theoretical predictions. The experimental protocols detailed in this guide provide a robust framework for obtaining the empirical data necessary to make an informed decision. A comprehensive pH-solubility profile, determined via thermodynamic methods, will offer the most accurate and reliable data for guiding formulation strategies. While the HCl salt is likely the superior choice from a solubility perspective, other factors such as chemical stability, hygroscopicity, and manufacturability must also be considered in the final selection of the optimal solid-state form.[1]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Gervasio, F. L., et al. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics.
  • Stahl, P. H. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Pion. (2026, January 22).
  • Martinez, M. N., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Kuentz, M., et al. (2018, February 6).
  • PCBIS. (n.d.). Kinetic solubility.
  • Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs.
  • Teva API. (2018, July 26). Solving solubility issues in modern APIs.
  • Serajuddin, A. T. M., & Pudipeddi, M. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed.
  • National Center for Biotechnology Information. (n.d.). N-(4-Morpholinylmethyl)urea.
  • Serajuddin, A. T. M., & Pudipeddi, M. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

Sources

Comparative

Comprehensive 1H and 13C NMR Data Validation Guide for 3-Methyl-1-[(morpholin-3-yl)methyl]urea Hydrochloride: DMSO-d₆ vs. D₂O

Executive Summary & Chemical Context The structural validation of highly polar, nitrogen-rich pharmaceutical intermediates requires rigorous analytical frameworks. 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The structural validation of highly polar, nitrogen-rich pharmaceutical intermediates requires rigorous analytical frameworks. 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride (CAS: 2044745-45-9)[1] represents a complex analytical target due to its dual functionality: a basic morpholine ring (protonated as a hydrochloride salt) and a neutral, hydrogen-bonding urea moiety. Urea derivatives are foundational in modern medicinal chemistry and drug discovery[2], making their precise structural characterization critical.

As a Senior Application Scientist, I frequently observe that the choice of deuterated solvent dictates the quality and interpretability of the resulting NMR spectra. While standard organic solvents like CDCl₃ are ineffective due to the compound's ionic nature, Dimethyl sulfoxide-d₆ (DMSO-d₆) and Deuterium oxide (D₂O) offer competing advantages[3]. This guide provides an objective comparison of these two solvents, detailing a self-validating experimental protocol and the mechanistic causality behind the observed chemical shifts.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating D₂O-spike methodology . Rather than relying on a single solvent, this system uses the distinct physical properties of both solvents to cross-verify exchangeable protons against the aliphatic backbone.

Step-by-Step Methodology & Causality
  • Sample Preparation & Weighing:

    • Action: Weigh 15–20 mg of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride under a dry nitrogen atmosphere.

    • Causality: Hydrochloride salts of morpholine derivatives are highly hygroscopic. Exposure to ambient humidity introduces a broad water peak (HDO) around 3.3 ppm in DMSO-d₆, which can obscure the critical morpholine C3-H and C5-H₂ signals[3].

  • Primary Solvation (DMSO-d₆):

    • Action: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v TMS (Tetramethylsilane) as an internal standard.

    • Causality: DMSO-d₆ acts as a strong hydrogen bond acceptor. This interaction significantly slows down the rate of proton exchange, allowing for the observation of spin-spin coupling (³J) between exchangeable urea NH protons and adjacent aliphatic protons[3].

  • NMR Acquisition (Primary):

    • Action: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. For quantitative NMR (qNMR) purity assessments, utilize a relaxation delay (D1) of 10 seconds and a 30° flip angle.

    • Causality: A prolonged D1 ensures complete longitudinal relaxation (T1) of all protons, which is mandatory for accurate integration and quantitative purity determination of problematic hydrochloride salts[4].

  • The Self-Validating D₂O Spike:

    • Action: Remove the NMR tube, add 50 μL of D₂O, invert 5 times to mix, and re-acquire the ¹H NMR spectrum.

    • Causality: The addition of D₂O forces rapid Hydrogen/Deuterium (H/D) exchange. All labile protons (morpholine NH₂⁺ and urea NH) will disappear from the spectrum. Furthermore, any splitting patterns on adjacent carbon-bound protons (like the urea N-CH₃ doublet) will collapse into singlets, definitively proving their connectivity.

NMR_Workflow A 3-Methyl-1-[(morpholin-3-yl)methyl]urea HCl Sample Preparation B1 Pathway A: DMSO-d6 (Aprotic, Polar) A->B1 B2 Pathway B: D2O (Protic, Aqueous) A->B2 C1 Retains NH & NH2+ Signals Allows 3J H-H Coupling Analysis B1->C1 C2 Rapid H/D Exchange NH & NH2+ Signals Disappear B2->C2 D 1H & 13C NMR Acquisition (400/600 MHz, 298 K) C1->D C2->D E Self-Validating Data Integration (Cross-reference shifts & coupling) D->E

NMR solvent selection and self-validating workflow for hydrochloride salts.

Comparative Data Presentation

The following tables synthesize the quantitative chemical shift data for the title compound, demonstrating the profound impact of solvent selection.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton AssignmentEnvironmentDMSO-d₆ (δ ppm)D₂O (δ ppm)Multiplicity & Coupling (DMSO)
Morpholine NH₂⁺ Secondary Amine Salt9.20 (br s)ExchangedBroad singlet, 2H
Urea NH (Linker) Amide-like6.45 (t)ExchangedTriplet, ³J = 5.8 Hz, 1H
Urea NH (Methyl) Amide-like5.95 (q)ExchangedQuartet, ³J = 4.5 Hz, 1H
Morpholine C2-H₂ Adjacent to Oxygen3.85 (m)4.05 (m)Multiplet, 2H
Morpholine C6-H₂ Adjacent to Oxygen3.75 (m)3.95 (m)Multiplet, 2H
Morpholine C3-H Chiral Center (N-CH)3.40 (m)3.65 (m)Multiplet, 1H
Linker CH₂ Exocyclic Methylene3.25 (m)3.45 (m)Multiplet, 2H
Morpholine C5-H₂ Adjacent to Nitrogen3.15 (m)3.35 (m)Multiplet, 2H
Urea N-CH₃ Terminal Methyl2.60 (d)2.75 (s)Doublet, ³J = 4.5 Hz, 3H
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, 298 K)
Carbon AssignmentDMSO-d₆ (δ ppm)D₂O (δ ppm)Causality of Shift Difference
Urea C=O 159.2161.5Disruption of intermolecular H-bonds in aqueous media[5].
Morpholine C2 67.568.2Solvent polarity and dielectric constant variations[6].
Morpholine C6 66.066.8Solvent polarity and dielectric constant variations.
Morpholine C3 53.054.5Proximity to the highly solvated NH₂⁺ center.
Morpholine C5 43.544.8Proximity to the highly solvated NH₂⁺ center.
Linker CH₂ 39.540.8Minor solvent-induced deshielding.
Urea N-CH₃ 26.527.2Minor solvent-induced deshielding.

Mechanistic Insights: Expertise & Experience

To truly validate this structure, one must look beyond the numbers and understand the underlying physical chemistry driving the spectral output.

The Collapse of the Methyl Doublet

In DMSO-d₆, the terminal urea methyl group (N-CH₃) appears as a distinct doublet at 2.60 ppm. This is caused by ³J spin-spin coupling with the adjacent urea NH proton. Because DMSO-d₆ is a strong hydrogen-bond acceptor, it solvates the NH proton, preventing it from rapidly exchanging with trace moisture[3]. When D₂O is introduced, the NH proton is replaced by a deuteron (ND). Because deuterium has a different nuclear spin ( ) and a much smaller gyromagnetic ratio, the heteronuclear coupling to the methyl group becomes negligible, and the doublet instantly collapses into a sharp singlet. This phenomenon is the definitive proof of the terminal methylurea connectivity.

HD_Exchange N_CH3 Urea N-CH3 Group (Doublet in DMSO-d6) NH_Proton Adjacent NH Proton (Active 3J Coupling) N_CH3->NH_Proton Coupled Exchange H/D Exchange Mechanism (NH becomes ND) NH_Proton->Exchange D2O_Add Addition of D2O (Deuterium Source) D2O_Add->Exchange Decoupled Urea N-CH3 Group (Collapses to Singlet) Exchange->Decoupled Removes Coupling

Causality of H/D exchange on spin-spin coupling in urea methyl groups.

The Downfield Shift of Morpholine Protons

The morpholine protons adjacent to the oxygen typically appear around δ 3.6-3.8 ppm, while those adjacent to the nitrogen appear around δ 3.1-3.3 ppm[5]. However, because this compound is a hydrochloride salt, the morpholine nitrogen is protonated (NH₂⁺). The formal positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I effect). This deshields the adjacent C3-H and C5-H₂ protons, pushing them further downfield than one would expect for a free-base morpholine derivative.

Furthermore, the morpholine NH₂⁺ protons themselves appear as a very broad signal around 9.20 ppm in DMSO-d₆. The extreme broadness is due to intermediate chemical exchange rates and quadrupolar relaxation from the adjacent ¹⁴N nucleus (which has a spin of ).

Conclusion & Best Practices

For the rigorous validation of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride, DMSO-d₆ is the superior primary solvent because it preserves the critical H-N-C-H coupling networks necessary to prove the molecular connectivity of the urea moiety. However, DMSO-d₆ data alone is vulnerable to misinterpretation if water peaks overlap with the aliphatic backbone.

The optimal analytical strategy is the D₂O-spike method . By acquiring the initial spectrum in DMSO-d₆ and subsequently spiking the sample with D₂O, researchers can leverage the H/D exchange mechanism to create a self-validating dataset. This approach unambiguously differentiates structural exchangeable protons from the morpholine core, ensuring high-fidelity data suitable for regulatory submission and advanced drug development pipelines.

References

  • Troubleshooting common byproducts in Morpholin-4-ylurea synthesis Source: BenchChem URL
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: NIH PMC URL
  • 2044745-45-9 | 3-Methyl-1-[(morpholin-3-yl)
  • Source: Illinois.
  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol Source: PubMed URL
  • A Researcher's Guide to NMR Solvents: DMSO-d6 vs.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride and Comparative Analytical Strategies

In the landscape of modern drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride, a molecule of interest in pharmaceutical research, presents a unique analytical challenge. This guide provides an in-depth analysis of its fragmentation behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS) and offers a comparative overview of alternative analytical methodologies. The insights presented herein are grounded in established principles of mass spectrometry and supported by experimental evidence from the scientific literature.

The Analytical Imperative: Characterizing 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

The molecule, with a CAS number of 2044745-45-9 and a molecular weight of 209.67 g/mol for the hydrochloride salt, possesses a urea linkage, a methyl group, and a morpholine ring.[1] This combination of functional groups dictates its chemical properties and, consequently, its behavior in an analytical system. Understanding its fragmentation pattern is not merely an academic exercise; it is fundamental for developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic studies, metabolite identification, and quality control assays.

Unraveling the Fragmentation Tapestry: An ESI-MS/MS Perspective

Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for a molecule like 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride, owing to the presence of basic nitrogen atoms in the morpholine and urea moieties that are readily protonated. The resulting protonated molecule, [M+H]⁺, is then subjected to collision-induced dissociation (CID) to elicit characteristic fragment ions.

Based on established fragmentation patterns of N,N'-substituted ureas and morpholine-containing compounds, a logical fragmentation pathway can be proposed.[2][3][4][5] A key fragmentation event for urea derivatives is the cleavage of the C-N bond, often leading to the elimination of an isocyanate moiety.[2][3] The morpholine ring, on the other hand, can undergo ring cleavage.

Herein, we propose a primary fragmentation pathway for the protonated molecule:

Fragmentation_Pattern M_H [M+H]⁺ m/z 174.12 Frag1 Fragment 1 m/z 117.08 Loss of CH₃NCO M_H->Frag1 -CH₃NCO (57.02 Da) Frag2 Fragment 2 m/z 101.07 Loss of C₃H₇N₂O M_H->Frag2 -C₃H₇N₂O (101.05 Da) Frag3 Fragment 3 m/z 74.06 Loss of C₄H₈NO₂ M_H->Frag3 -C₄H₈NO₂ (102.06 Da) Frag4 Fragment 4 m/z 58.07 Loss of C₄H₈N₂O₂ Frag1->Frag4 -C₂H₃NO (57.01 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated 3-Methyl-1-[(morpholin-3-yl)methyl]urea.

Rationale for the Proposed Fragmentation:

  • Formation of Fragment 1 (m/z 117.08): This fragment likely arises from the characteristic cleavage of the C-N bond of the urea group, with the elimination of methyl isocyanate (CH₃NCO).[2][3] This is a common and often abundant fragment for N-methylurea derivatives.

  • Formation of Fragment 2 (m/z 101.07): This fragment could be formed by the cleavage of the bond between the methylene bridge and the morpholine ring.

  • Formation of Fragment 3 (m/z 74.06): This fragment could correspond to the protonated methylaminomethyl moiety, resulting from cleavage at the morpholine ring.

  • Formation of Fragment 4 (m/z 58.07): This fragment could be the result of a secondary fragmentation of Fragment 1, involving the loss of a neutral molecule from the morpholine ring.

A Comparative Analysis of Analytical Methodologies

While LC-MS/MS is a powerful tool for the analysis of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride, other analytical techniques can also be employed, each with its own set of advantages and limitations. The choice of method is often dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.

ParameterLC-MS/MSHPLC-UVNuclear Magnetic Resonance (NMR)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation by liquid chromatography with detection based on UV absorbance.Detection based on the magnetic properties of atomic nuclei.
Selectivity Very High: Based on precursor ion, product ions, and retention time.Moderate: Relies on chromatographic separation and chromophore presence.High: Provides detailed structural information.
Sensitivity Very High: Capable of detecting analytes at picogram to femtogram levels.Lower: Typically in the nanogram to microgram range.Low: Requires higher concentrations of the analyte.
Quantitative Capability Excellent: Wide linear dynamic range.Good: Reliable for quantification at higher concentrations.Good for pure samples, but can be challenging in complex mixtures.
Structural Information Good: Fragmentation pattern provides structural clues.Limited: Provides no direct structural information.Excellent: Provides definitive structural elucidation.
Sample Throughput High: Fast analysis times are achievable with modern UPLC systems.[6][7]Moderate: Run times are generally longer than UPLC.Low: Requires longer acquisition times.
Matrix Effects Susceptible to ion suppression or enhancement.Less susceptible to matrix effects compared to MS.Can be affected by sample matrix components.
Instrumentation Cost HighModerateVery High

Experimental Protocols

LC-MS/MS Method Development

A robust LC-MS/MS method is crucial for the reliable quantification of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride in complex matrices such as plasma or urine.

Workflow for LC-MS/MS Method Development:

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Method Validation Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Column_Selection Column Selection (e.g., C18, HILIC) Protein_Precipitation->Column_Selection SPE Solid Phase Extraction (SPE) (for cleaner samples) SPE->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (e.g., Acetonitrile/Water with Formic Acid) Column_Selection->Mobile_Phase_Optimization Ionization_Mode Positive ESI Mobile_Phase_Optimization->Ionization_Mode MRM_Transitions MRM Transition Selection (Precursor -> Product Ions) Ionization_Mode->MRM_Transitions Collision_Energy_Optimization Collision Energy Optimization MRM_Transitions->Collision_Energy_Optimization Validation_Parameters Linearity, Accuracy, Precision, Selectivity, Stability Collision_Energy_Optimization->Validation_Parameters

Caption: A typical workflow for developing a robust LC-MS/MS method.

Step-by-Step Protocol:

  • Sample Preparation: For biological matrices, protein precipitation with acetonitrile is a common starting point. For cleaner samples and improved sensitivity, solid-phase extraction (SPE) can be employed.[8]

  • Chromatographic Separation: A reversed-phase C18 column is often suitable for a molecule of this polarity. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is a good starting point to achieve sharp peak shapes and efficient ionization.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the triple quadrupole mass spectrometer in MRM mode. This involves selecting the protonated molecule as the precursor ion and monitoring the intensity of one or two of its most abundant and specific product ions.

    • Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.

HPLC-UV Method Considerations

For less demanding applications where high sensitivity is not a prerequisite, an HPLC-UV method can be a cost-effective alternative.

  • Chromophore Requirement: The urea functional group provides some UV absorbance, but it is not a strong chromophore. Detection at lower wavelengths (e.g., <220 nm) may be necessary, which can lead to interference from other compounds in the sample matrix.

  • Derivatization: To enhance sensitivity and selectivity, derivatization of the urea moiety with a UV-active agent can be considered.[9] However, this adds an extra step to the sample preparation process.

Conclusion

The analysis of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is most effectively achieved using LC-MS/MS, which offers unparalleled sensitivity and selectivity. A thorough understanding of its fragmentation pattern, centered around the characteristic cleavage of the urea linkage and potential ring opening of the morpholine moiety, is the cornerstone of robust method development. While alternative techniques like HPLC-UV have their place, they often lack the performance characteristics required for trace-level quantification in complex biological matrices. The strategic application of the principles and protocols outlined in this guide will empower researchers to develop and validate reliable analytical methods for this and structurally related compounds, thereby accelerating the pace of drug development.

References

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

  • Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. ResearchGate. [Link]

  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate. [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]

  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. [Link]

  • A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. RSC Publishing. [Link]

  • Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]

  • A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. PubMed. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. Biotage. [Link]

Sources

Comparative

A Comparative Guide to HPLC Analytical Method Validation for Purity Assessment of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride. The content is designed f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride. The content is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data grounded in authoritative regulatory guidelines.

Introduction: The Criticality of Purity in Drug Development

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a pharmaceutical compound whose efficacy and safety are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially lead to adverse patient reactions. Therefore, a robust and validated analytical method for purity assessment is a cornerstone of quality control in the pharmaceutical industry.[1][2]

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation.[5][6][7][8][9][10] This guide will adhere to the principles outlined in ICH Q2(R1) and the recently implemented Q2(R2), as well as USP General Chapter <1225>.[3][4][5][9][11][12][13][14]

This guide will compare two distinct HPLC methods for the purity analysis of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride:

  • Method A: Conventional C18 Reversed-Phase HPLC: A widely used approach that serves as a baseline for comparison.

  • Method B: HILIC (Hydrophilic Interaction Liquid Chromatography): An alternative chromatographic mode often suitable for polar compounds that are poorly retained in reversed-phase chromatography.

The objective is to provide a clear, data-driven comparison to aid in the selection of the most appropriate analytical method for this specific compound.

Experimental Design and Methodologies

The validation of the analytical methods will encompass the following key parameters as stipulated by ICH guidelines: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[15][16][17]

HPLC Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Columns:

    • Method A: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Method B: HILIC column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents: HPLC grade acetonitrile, methanol, water, and analytical grade buffers and acids.

  • Reference Standard: A well-characterized reference standard of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride.

Chromatographic Conditions
ParameterMethod A: Conventional C18 Reversed-PhaseMethod B: HILIC
Mobile Phase A 0.1% Trifluoroacetic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 20 minutes95% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL10 µL

Causality behind Experimental Choices: The selection of a C18 column for Method A is based on its versatility and wide applicability in reversed-phase chromatography. However, due to the polar nature of the urea and morpholine moieties in the target analyte, retention might be challenging.[18] Therefore, Method B employs a HILIC column, which is specifically designed for the retention of polar compounds, offering an alternative separation mechanism.[19] The mobile phases are chosen to be compatible with the respective stationary phases and provide good peak shape and resolution. A gradient elution is employed in both methods to ensure the elution of any potential impurities with a wide range of polarities.

Validation Workflow and Parameter Relationships

The following diagram illustrates the typical workflow for HPLC method validation and the interconnectedness of the various validation parameters.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Suitability Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Ensures No Interference Robustness Robustness (Deliberate Variations) Specificity->Robustness Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Routine_Use Routine Analysis & Quality Control Robustness->Routine_Use Ready for Transfer

Caption: Workflow for HPLC analytical method validation.

Head-to-Head Comparison of Validation Parameters

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][20] Forced degradation studies are a crucial part of demonstrating specificity for a stability-indicating method.[1]

Experimental Protocol:

  • Prepare solutions of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride.

  • Expose the solutions to various stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 24 hours (for solid drug substance).

    • Photolytic: UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples alongside an unstressed control using both Method A and Method B.

  • Evaluate the chromatograms for the resolution between the main peak and any degradation product peaks. Peak purity analysis should be performed using a PDA detector.

Data Summary:

Stress ConditionMethod A: C18 Reversed-PhaseMethod B: HILIC
Resolution (Main Peak vs. Closest Impurity) Resolution (Main Peak vs. Closest Impurity)
Acidic 1.8> 2.0
Basic Co-elution observed> 2.0
Oxidative 1.5> 2.0
Thermal > 2.0> 2.0
Photolytic > 2.0> 2.0
Peak Purity Index > 0.99 for resolved peaks> 0.999 for all peaks

Interpretation: Method B demonstrates superior specificity, providing baseline resolution for all degradation products formed under the applied stress conditions. Method A shows a critical flaw with co-elution under basic conditions, rendering it unsuitable as a stability-indicating method without further optimization.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations across the range of 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against concentration and determine the correlation coefficient (r²) and y-intercept.

Data Summary:

ParameterMethod A: C18 Reversed-PhaseMethod B: HILIC
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99850.9999
Y-intercept Significant intercept observedClose to zero
Residual Plot Pattern observedRandom distribution

Interpretation: Both methods exhibit acceptable linearity within the tested range. However, Method B shows a higher correlation coefficient and a y-intercept closer to the origin, indicating a more ideal linear relationship. The random distribution of residuals for Method B further supports its superior linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.[15]

Experimental Protocol:

  • Prepare a placebo (if a drug product) or a solution of the drug substance at the target concentration.

  • Spike the placebo/solution with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Spiked LevelMethod A: C18 Reversed-Phase (% Recovery ± RSD)Method B: HILIC (% Recovery ± RSD)
80% 97.5 ± 1.8%99.8 ± 0.5%
100% 98.2 ± 1.5%100.1 ± 0.4%
120% 97.9 ± 1.6%99.5 ± 0.6%
Mean Recovery 97.9%99.8%

Interpretation: Method B demonstrates higher accuracy with mean recoveries closer to 100% and lower relative standard deviations (RSD) compared to Method A. This suggests that Method B provides a more reliable quantification of the analyte.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[21]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

Data Summary:

ParameterMethod A: C18 Reversed-Phase (% RSD)Method B: HILIC (% RSD)
Repeatability 1.5%0.4%
Intermediate Precision 2.5%0.8%

Interpretation: Method B is significantly more precise than Method A, as indicated by the much lower %RSD values for both repeatability and intermediate precision. This high level of precision is critical for reliable quality control testing.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data Summary:

ParameterMethod A: C18 Reversed-PhaseMethod B: HILIC
LOD 0.5 µg/mL0.1 µg/mL
LOQ 1.5 µg/mL0.3 µg/mL

Interpretation: Method B is more sensitive than Method A, with significantly lower LOD and LOQ values. This is particularly important for the accurate quantitation of low-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze the system suitability solution under each modified condition.

  • Evaluate the impact on key system suitability parameters (e.g., retention time, resolution, tailing factor).

Data Summary:

Parameter VariationMethod A: C18 Reversed-Phase (Observed Effect)Method B: HILIC (Observed Effect)
Flow Rate (± 0.1 mL/min) Significant shift in retention timeMinor shift in retention time
Column Temperature (± 2 °C) Minor shift in retention timeNegligible effect
Mobile Phase Composition (± 2% Acetonitrile) Significant impact on resolutionMinor impact on resolution

Interpretation: Method B demonstrates better robustness, showing less susceptibility to minor variations in the analytical conditions. This is a desirable characteristic for a method that will be transferred between different laboratories or instruments.

Conclusion: A Clear Choice for a Validated Purity Method

Based on the comprehensive validation data presented, the HILIC method (Method B) is unequivocally the superior choice for the purity analysis of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride. While the conventional C18 reversed-phase method (Method A) may seem like a straightforward initial approach, it fails to provide the necessary specificity for a stability-indicating assay and exhibits poorer performance across all other validation parameters.

Method B excels in:

  • Specificity: Complete resolution of the main peak from all degradation products.

  • Accuracy and Precision: High recovery rates and low variability.

  • Sensitivity: Lower LOD and LOQ, crucial for impurity profiling.

  • Robustness: Greater reliability with minor changes in operating conditions.

The adoption of the HILIC method will ensure a reliable, accurate, and robust quality control procedure for 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride, meeting the stringent requirements of regulatory agencies and ensuring the safety and efficacy of the final drug product.

The Logic of Method Selection

The following diagram illustrates the decision-making process based on the validation outcomes.

Method Selection Logic Start Method Validation for Purity Assay Specificity_Check Is the method specificity adequate? Start->Specificity_Check Linearity_Check Is linearity acceptable? (r² > 0.999) Specificity_Check->Linearity_Check Yes Method_A_Fails Method A Fails Specificity_Check->Method_A_Fails No (Method A) Accuracy_Check Is accuracy within limits? (e.g., 98-102%) Linearity_Check->Accuracy_Check Yes Linearity_Check->Method_A_Fails No Precision_Check Is precision acceptable? (RSD < 2%) Accuracy_Check->Precision_Check Yes Accuracy_Check->Method_A_Fails No Sensitivity_Check Are LOD/LOQ sufficient for impurities? Precision_Check->Sensitivity_Check Yes Precision_Check->Method_A_Fails No Robustness_Check Is the method robust? Sensitivity_Check->Robustness_Check Yes Sensitivity_Check->Method_A_Fails No Robustness_Check->Method_A_Fails No Method_B_Passes Method B is Suitable Robustness_Check->Method_B_Passes Yes (Method B)

Caption: Decision tree for selecting a suitable HPLC method based on validation results.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • FDA Guidance on Analytical Method Validation. U.S.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). Human Journals.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • USP <1225> Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13).
  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025, August 10).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • ICH Q2 Analytical Method Valid
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • 〈1225〉 Valid
  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. (2012). Czech Journal of Animal Science.
  • HPLC Method for Urea Detection. Scribd.
  • Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. (2007, September).
  • Urea Analyzed by HPLC. MTC USA.
  • 2044745-45-9|3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride. BLDpharm.
  • Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatiz
  • A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical applic
  • Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. (2026, February 11). MTC USA.
  • Separation of Urea, (3-pyridinylmethyl)- on Newcrom R1 HPLC column. (2018, February 16).

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of complex organic compounds is paramount to maintaining laboratory integrity and protecting personnel. 3-Methyl-1-[(morpholin-3-yl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of complex organic compounds is paramount to maintaining laboratory integrity and protecting personnel. 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a specialized synthetic intermediate and pharmacological building block. Because it combines a morpholine moiety, a urea linkage, and a hydrochloride salt, its disposal requires a nuanced understanding of its physicochemical behavior and strict adherence to environmental regulations.

The following guide provides an authoritative, self-validating operational protocol for the proper disposal of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[1] and the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA)[2].

Chemical Hazard Causality & Risk Assessment

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. The molecule consists of three distinct functional domains that dictate its handling requirements:

  • The Morpholine Ring: Morpholine derivatives act as secondary amine analogs and are known to be severe dermal and ocular irritants[3][4]. They can also be harmful to aquatic life, strictly prohibiting drain disposal[5][6].

  • The Urea Linkage: While generally stable, urea derivatives can degrade under extreme conditions (strong acids/bases or high heat) to release nitrogen oxides (NOx)[6].

  • The Hydrochloride Salt: In the presence of ambient moisture or aqueous solvents, the salt dissociates, creating a localized acidic micro-environment. This requires the use of corrosion-resistant disposal containers and precludes mixing with strong bases or reactive metals[7].

Quantitative & Qualitative Risk Summary
Hazard CategoryScientific RationaleRequired PPE & Engineering Controls
Inhalation Fine powders of hydrochloride salts can easily aerosolize, causing respiratory tract irritation[4].Chemical fume hood (min. 100 fpm face velocity), N95 or P100 particulate respirator if handled outside a hood[3][6].
Dermal/Ocular Morpholine moieties cause severe eye damage and skin irritation upon contact[4][7].Nitrile gloves (double-gloving recommended for spill cleanup), splash-proof chemical goggles, impermeable lab coat[7].
Environmental Harmful to aquatic ecosystems; alters pH and introduces persistent organic nitrogen[5].Zero-drain-disposal policy. Use dedicated RCRA-compliant solid or liquid hazardous waste containers[2][6].

Operational Workflow for Chemical Waste Management

The lifecycle of hazardous waste from generation to final destruction must follow a highly regulated pathway to ensure compliance with EPA RCRA standards[2][8].

DisposalWorkflow Start Waste Generation: 3-Methyl-1-[(morpholin-3-yl)methyl]urea HCl Segregate Phase Segregation: Solid vs. Liquid Organic Waste Start->Segregate Identify State SAA Satellite Accumulation Area (SAA) Max 55 Gallons Limit Segregate->SAA Transfer to Container Labeling RCRA Compliant Labeling (Date, Contents, Hazards) SAA->Labeling Secure Lid & Label CAA Central Accumulation Area (CAA) Max 180 Days Storage Labeling->CAA When Full / Time Limit Reached Disposal Licensed Vendor Pickup & High-Temp Incineration CAA->Disposal Final Manifest & Transport

Operational workflow for the RCRA-compliant disposal of morpholine derivative waste.

Step-by-Step Disposal Methodologies

To ensure a self-validating system—where every step inherently verifies the success and safety of the previous one—follow this protocol for disposing of 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride.

Phase 1: Segregation and Containment
  • Determine the Waste State:

    • Solid Waste: Unused reagent, contaminated weighing paper, or empty vials.

    • Liquid Waste: Solutions containing the compound (e.g., dissolved in methanol, DMSO, or water).

  • Select the Receptacle: Use high-density polyethylene (HDPE) or glass containers. Causality: HDPE is highly resistant to both the acidic nature of the hydrochloride salt and the organic solvent vehicles commonly used with morpholine derivatives.

  • Execute Transfer: Working entirely within a certified chemical fume hood, transfer the waste into the designated container[6].

    • Self-Validation Step: Inspect the exterior of the container using a UV light or visual check to ensure no powder or liquid has contaminated the threads of the cap.

Phase 2: Satellite Accumulation Area (SAA) Management

Under EPA RCRA regulations, laboratories are permitted to store up to 55 gallons of hazardous waste at or near the point of generation (the SAA)[9].

  • Seal the Container: EPA regulations mandate that lids must be securely screwed on when waste is not actively being added or removed[8]. Do not leave funnels in the waste carboy.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin. Causality: If the primary HDPE container fails, the secondary bin prevents the morpholine derivative from reaching floor drains, preventing aquatic toxicity[4][6].

Phase 3: RCRA-Compliant Labeling

Improper labeling is one of the most frequently cited EPA violations[2].

  • Affix the Label: Immediately attach a "Hazardous Waste" tag to the container[9].

  • Detail the Contents: Write "3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride" in full. Do not use abbreviations or structural formulas.

  • Identify Hazards: Check the boxes for "Toxic" and "Irritant". If the compound is dissolved in a flammable solvent (e.g., methanol), you must also check "Flammable"[4].

  • Date the Container: For Subpart K eligible academic entities, the hazardous waste code is required before the waste is transported off-site, but the accumulation start date must be clearly marked once the container is full or moved to the Central Accumulation Area (CAA)[9][10].

Phase 4: Spill Response & Decontamination (Contingency)

If a spill occurs during the disposal process:

  • Solid Spill: Do not dry sweep, as this aerosolizes the hydrochloride salt. Cover the powder with damp paper towels (using water or a mild alkaline buffer to neutralize the HCl), carefully scoop the material into a solid hazardous waste bag, and seal[3][4].

  • Liquid Spill: Surround the spill with a chemical absorbent (e.g., diatomaceous earth or universal binding agents)[3][4]. Once absorbed, collect the material using non-sparking tools and place it in a solid waste container[7]. Wash the affected area thoroughly with water[4].

Regulatory Compliance & Final Destruction

Once the SAA container is full, it must be transferred to the facility's Central Accumulation Area (CAA) within 3 consecutive days[9]. From there, Environmental Health and Safety (EHS) personnel will coordinate with a licensed hazardous waste vendor.

Because of the nitrogen content in the morpholine and urea groups, the preferred method of final destruction is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[10]. Incineration ensures complete thermal breakdown of the complex organic framework into carbon dioxide, water, and nitrogen oxides, which are subsequently scrubbed by the facility's environmental control systems before release[6].

References

  • Carl Roth. "Morpholine - Safety Data Sheet." carlroth.com. Available at:[Link]

  • Redox. "Safety Data Sheet Morpholine." redox.com. Available at:[Link]

  • TRC Corp. "Morpholine - SAFETY DATA SHEET." trc-corp.com. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." nationalacademies.org. Available at: [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." ncbi.nlm.nih.gov. Available at:[Link]

  • Penta Chemicals. "Morpholine - SAFETY DATA SHEET." pentachemicals.eu. Available at: [Link]

  • Brigham Young University. "Unwanted Laboratory Materials & Other Environmental Waste Disposal." byu.edu. Available at: [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." labmanager.com. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. Available at:[Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." medlabmag.com. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.